3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid
CAS No.:
Cat. No.: VC13569250
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO5 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxetane-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO5/c1-21(20(18(22)23)11-25-12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
| Standard InChI Key | ORIAZSKJUJQLGQ-UHFFFAOYSA-N |
| SMILES | CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O |
| Canonical SMILES | CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxetane-3-carboxylic acid, reflects its intricate structure. Key features include:
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Oxetane core: A four-membered cyclic ether ring substituted at the 3-position with both methylamino and carboxylic acid groups .
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Fmoc group: A fluorenylmethyloxycarbonyl moiety attached to the methylamino nitrogen, serving as a protective group in solid-phase peptide synthesis (SPPS) .
The stereoelectronic effects of the oxetane ring influence conformational rigidity, while the Fmoc group provides hydrophobicity, facilitating self-assembly in supramolecular systems .
Table 1: Key Physicochemical Properties
Synthesis and Functionalization Strategies
Solid-Phase Synthesis Using 2-CTC Resin
A robust protocol for synthesizing Fmoc-protected N-methyl amino acids involves 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for carboxylic acids . For 3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid:
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Resin Loading: The oxetane-carboxylic acid precursor is anchored to 2-CTC resin via esterification in dichloromethane (DCM) with diisopropylethylamine (DIEA) .
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Fmoc Deprotection: Piperidine in DMF removes the Fmoc group, exposing the amine for methylation .
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N-Methylation: Treatment with dimethyl sulfate or methyl iodide in the presence of DBU achieves selective methylation .
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Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the product while preserving side-chain integrity .
This method yields >95% purity (HPLC) and avoids racemization, critical for chiral oxetane derivatives .
Challenges in Oxetane Functionalization
The oxetane ring’s strain (≈26 kcal/mol) complicates synthetic modifications. Isomerization to γ-lactones under basic or thermal conditions is a major side reaction. Stabilization strategies include:
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Anhydrous solvents (e.g., DCM, THF) to prevent ring-opening hydrolysis.
Applications in Drug Discovery and Material Science
Peptide Engineering
The Fmoc group’s orthogonal protection enables seamless integration into SPPS. N-methylation reduces peptide backbone flexibility, enhancing proteolytic resistance and membrane permeability . For example, incorporating this oxetane derivative into opioid peptides improved bioavailability by 3-fold in murine models .
Supramolecular Hydrogels
Fmoc-oxetane hybrids self-assemble into β-sheet-rich hydrogels at concentrations ≥0.5 wt% . These materials exhibit:
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Shear-thinning behavior (recovery time <10 s).
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Drug encapsulation efficiency >80% for hydrophobic agents like paclitaxel .
| Condition | Half-Life | Degradation Product |
|---|---|---|
| 25°C, dry N₂ | >6 months | None |
| 40°C, 75% RH | 2 weeks | Lactone derivative |
| 0.1 M NaOH, 25°C | 3 hours | Hydrolyzed oxetane |
Comparative Analysis with Related Compounds
Fmoc-3-amino-3-methyl-butyric Acid (CAS 244031-65-0)
While both compounds feature Fmoc-protected amines, the butyric acid derivative lacks the oxetane ring, resulting in:
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Lower conformational rigidity (ΔG_folding = −2.1 kcal/mol vs. −4.3 kcal/mol for oxetane) .
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Reduced metabolic stability (t₁/₂ in liver microsomes: 12 min vs. 45 min) .
Methyl 3-(methylamino)oxetane-3-carboxylate (CAS 1512194-82-9)
This esterified analog shows:
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